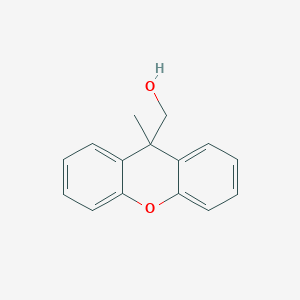
(9-Methyl-xanthen-9-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Methyl-xanthen-9-yl)methanol is a chemical compound belonging to the xanthene family. Xanthenes are tricyclic aromatic compounds known for their diverse biological activities and applications in various fields. The compound this compound is characterized by the presence of a methyl group at the 9th position of the xanthene ring and a methanol group attached to the same carbon.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (9-Methyl-xanthen-9-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with xanthone or its derivatives.
Methylation: The xanthone is methylated at the 9th position using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Reduction: The resulting 9-methylxanthone is then reduced to this compound using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions: (9-Methyl-xanthen-9-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (9-Methyl-xanthen-9-yl)methanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Further reduction can convert it to (9-Methyl-xanthen-9-yl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products:
Oxidation: (9-Methyl-xanthen-9-yl)methanone.
Reduction: (9-Methyl-xanthen-9-yl)methane.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
(9-Methyl-xanthen-9-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other xanthene derivatives.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of dyes, pigments, and fluorescent markers.
作用機序
The mechanism of action of (9-Methyl-xanthen-9-yl)methanol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxyl group.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes by modulating signaling pathways such as NF-κB and MAPK.
Anticancer Activity: The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
類似化合物との比較
(9-Methyl-xanthen-9-yl)methanol can be compared with other similar compounds in the xanthene family:
Xanthone: The parent compound with a ketone group at the 9th position.
9-Methylxanthone: Similar to this compound but lacks the hydroxyl group.
Xanthene: The basic tricyclic structure without any substituents.
Uniqueness:
Hydroxyl Group: The presence of a hydroxyl group at the 9th position makes this compound unique, contributing to its distinct chemical reactivity and biological activity.
Methyl Group: The methyl group enhances its lipophilicity and potential interactions with biological membranes.
特性
分子式 |
C15H14O2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
(9-methylxanthen-9-yl)methanol |
InChI |
InChI=1S/C15H14O2/c1-15(10-16)11-6-2-4-8-13(11)17-14-9-5-3-7-12(14)15/h2-9,16H,10H2,1H3 |
InChIキー |
BTKYHZAFGMIFQP-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2OC3=CC=CC=C31)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


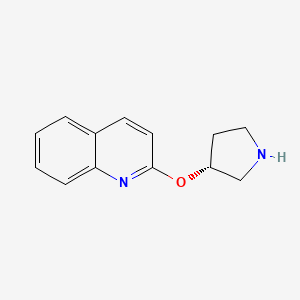
![2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12065007.png)


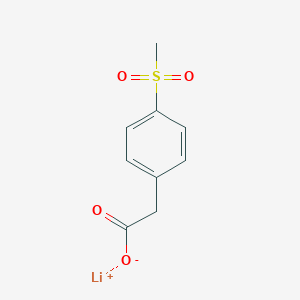

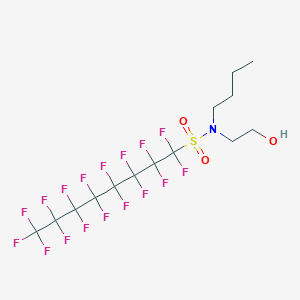
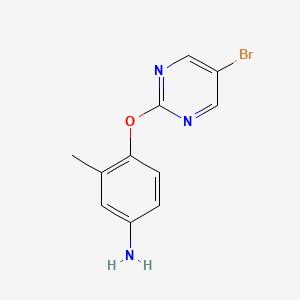


![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)

![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)

